Isoquinolinium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

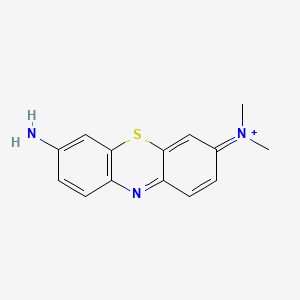

Isoquinolinium chloride is a chemical compound that belongs to the family of quaternary ammonium salts. It is a white crystalline powder that is soluble in water and alcohol. This compound is widely used in scientific research due to its unique properties and ability to interact with biological systems.

Scientific Research Applications

Neuromuscular Blocking Properties : Isoquinolinium bisquaternary compounds, like BW.252C64 and BW.403C65, exhibit non-depolarizing neuromuscular block properties. Their potencies are comparable to tubocurarine, with shorter effects duration. These compounds have been studied in different animal species, showing variations in uptake and recovery from paralysis (Hughes, 1972).

Cardiac Effects : N-(4-methoxybenzyl)-isoquinolinium chloride (WIN 2173) shows weak ganglionic and neuromuscular blocking effects, with its main action being a positive inotropic and chronotropic effect on the heart. These effects are more pronounced under hypothermic conditions and have been demonstrated in both animals and humans (Dipalma, 1955).

Catalytic Activity in Asymmetric Hydrogenation : Isoquinolinium chlorides have been used in the asymmetric hydrogenation of isoquinoline salts to produce chiral tetrahydroisoquinolines (THIQs). Salt formation enhances the catalytic activity and enantioselectivity of the process, with chloride anions playing a crucial role in the proposed mechanism (Kita et al., 2015).

Photophysical Properties : Blue-light-emitting derivatives of 2H-imidazo[5,1-a]isoquinolinium chloride have been synthesized, showing potential for use as fluorescent molecular probes in biological studies due to their high fluorescence quantum yields and large Stokes shifts (Rahmani et al., 2017).

Binding to Nucleic Acids : Isoquinoline alkaloids, including isoquinolinium salts, exhibit potential anticancer properties through their interaction with nucleic acids. Studies on their binding specificity and energetics are crucial for drug design and developing new therapeutic agents (Bhadra & Kumar, 2011).

Antimicrobial Properties : Isoquinolinium derivatives have been evaluated for antimicrobial activity. For instance, 5-hydroxyisoquinolinium salts with various alkyl side chains have shown potential against bacterial and fungal strains, with their efficacy and lipophilicity being critical factors (Soukup et al., 2016).

Conformational Analysis : The conformational analysis of an isoquinolinium hydrochloride in water using residual dipolar couplings has been performed, offering insights into its structural characteristics (Trigo-Mourino et al., 2010).

Application in Drug Design : Isoquinolines, including isoquinolinium cores, are important in drug design due to their wide range of biological characteristics and therapeutic applications. They have been used in treatments for various ailments, such as tumors and cardiovascular diseases (Luo et al., 2020).

Mechanism of Action

Target of Action

Isoquinolinium chloride, also known as Isoquinoline hydrochloride, is a type of isoquinoline, which is a class of natural alkaloids . Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs . .

Mode of Action

It’s known that isoquinolinium salts can form excited isoquinolinium salts under visible-light irradiation . These excited salts can then undergo photoinduced electron transfer to transform into alpha-carbon radicals . This process sets the stage for further reactions.

Biochemical Pathways

This compound is involved in the synthesis of various heterocyclic compounds using pyridinium ylides . These compounds include chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines . The reaction occurs both at C‑1 and C‑3 atoms of cyanomethyl this compound .

Result of Action

The result of the action of this compound is the formation of various heterocyclic compounds . These compounds have potential applications in the pharmaceutical industry due to their structural diversity .

Action Environment

The action of this compound can be influenced by environmental factors such as light and the presence of other reactants . For instance, the formation of excited isoquinolinium salts requires visible-light irradiation . Additionally, the characteristics of the reactants employed can influence the reactivity of pyridinium ylides .

Biochemical Analysis

Biochemical Properties

Isoquinolinium chloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a catalyst in the synthesis of poly(imide)s and as a reactant in the synthesis of N-benzyl isoquinoline-1,3,4-triones . It also interacts with Lewis acids to form adducts, which can be crucial in various biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the polymerization of cytoskeletal tubulin by inhibiting GTPase activity, which can impact cell proliferation and motility . Additionally, this compound can modulate the activity of chloride channels, which are essential for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form stable complexes with Lewis acids, which can influence various biochemical pathways . This compound also acts as an inhibitor or activator of specific enzymes, thereby modulating their activity and affecting gene expression . These interactions are crucial for understanding the compound’s role in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that this compound can maintain its stability under specific conditions, but prolonged exposure to certain temperatures can lead to degradation . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of controlled experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enhancing cellular functions and modulating enzyme activity . At higher doses, this compound can cause toxic or adverse effects, including neuromuscular blockade and cardiovascular changes . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo metabolic bioactivation, leading to the formation of reactive intermediates that can influence cellular metabolism . The compound’s involvement in metabolic pathways can affect metabolite levels and metabolic flux, highlighting its significance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, making it crucial to study its transport mechanisms.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

properties

| { "Design of the Synthesis Pathway": "Isoquinolinium chloride can be synthesized through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "Aniline", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Sodium sulfite", "Sodium hydroxide", "Hydrochloric acid", "Chloroform" ], "Reaction": [ "Step 1: Aniline is reacted with acetic anhydride and sulfuric acid to form N-phenylacetamide.", "Step 2: N-phenylacetamide is then diazotized using sodium nitrite and hydrochloric acid to form N-phenyldiazonium chloride.", "Step 3: The N-phenyldiazonium chloride is then reduced using sodium sulfite and sodium hydroxide to form 2-phenylhydrazine.", "Step 4: 2-phenylhydrazine is then reacted with chloroform and hydrochloric acid to form Isoquinolinium chloride." ] } | |

CAS RN |

21364-46-5 |

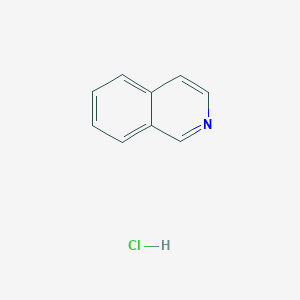

Molecular Formula |

C9H8ClN |

Molecular Weight |

165.62 g/mol |

IUPAC Name |

isoquinolin-2-ium;chloride |

InChI |

InChI=1S/C9H7N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H |

InChI Key |

IYRMNDOLPONSCJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=NC=CC2=C1.Cl |

Canonical SMILES |

C1=CC=C2C=[NH+]C=CC2=C1.[Cl-] |

Other CAS RN |

21364-46-5 |

Related CAS |

119-65-3 (Parent) |

synonyms |

isoquinoline isoquinoline conjugate acid isoquinoline hydrobromide isoquinoline hydrochloride isoquinoline hydroiodide isoquinoline sulfate (1:1) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.